molecular formula C6H5N3O B1417570 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3

1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1417570
CAS No.: 31591-86-3
M. Wt: 135.12 g/mol
InChI Key: UDWCKMMKPOGURO-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-4-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting that they may interact with biological targets in a similar manner to these bases.

Mode of Action

Given its structural similarity to adenine and guanine , it can be hypothesized that it might interact with its targets in a similar way as these purine bases. This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins.

Biochemical Pathways

Given its structural similarity to adenine and guanine , it might be involved in pathways where these purine bases play a crucial role, such as DNA replication, transcription, and translation, as well as various signaling pathways.

Result of Action

Given its structural similarity to adenine and guanine , it might exert effects similar to these purine bases, potentially influencing processes such as DNA replication, transcription, and translation, as well as various signaling pathways.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[3,4-b]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active sites of these enzymes, enhancing its inhibitory effects .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation. By inhibiting CDKs, this compound disrupts the progression of the cell cycle, leading to cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by occupying the ATP-binding site of these enzymes, thereby preventing their activation . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and persistent cell cycle arrest . The compound’s efficacy may decrease over time due to potential degradation or the development of resistance in cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .

Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.